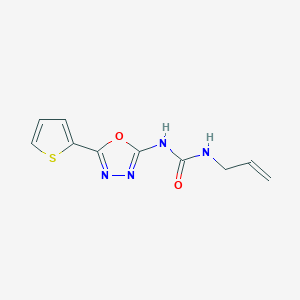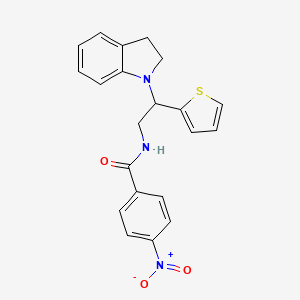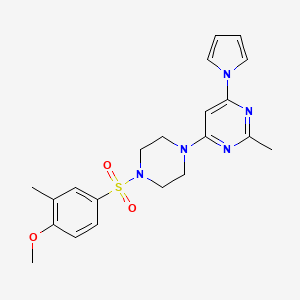
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, also known as TU-100, is a novel compound that has been extensively studied for its potential therapeutic benefits. TU-100 is a urea derivative that contains an oxadiazole moiety and a thiophene ring, which makes it a unique compound with a diverse range of applications.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, it has been shown to modulate the immune system and reduce inflammation. This compound has also been shown to interact with various receptors, including opioid receptors, cannabinoid receptors, and serotonin receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by modulating the immune system. This compound has also been shown to have analgesic effects, which may be due to its interaction with opioid receptors. Additionally, this compound has been shown to have anti-tumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is its diverse range of applications. This compound has been shown to have potential therapeutic benefits for a variety of diseases and disorders. Additionally, this compound is a novel compound, which makes it an interesting subject for research. However, one limitation of this compound is its unknown mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Future Directions
There are several future directions for research on 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea. One direction is to further investigate its potential therapeutic benefits for gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and further research in this area is warranted.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic benefits for a variety of diseases and disorders. Its diverse range of applications makes it an interesting subject for research. However, further research is needed to fully understand how this compound works and its potential side effects.
Synthesis Methods
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can be synthesized using a two-step process. The first step involves the reaction of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine with allyl isocyanate to form this compound. The second step involves the purification of the product using column chromatography.
Scientific Research Applications
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been studied for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
1-prop-2-enyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-5-11-9(15)12-10-14-13-8(16-10)7-4-3-6-17-7/h2-4,6H,1,5H2,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDFHXVXSCOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)


![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)
![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)
![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)
![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)

![2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2940090.png)
![1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2940091.png)